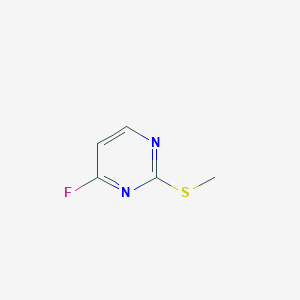

4-Fluoro-2-methylsulfanyl-pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOVZQHGXMAESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Methylsulfanyl Pyrimidine and Its Advanced Precursors

Strategies for Pyrimidine (B1678525) Ring Formation

The formation of the 2-methylsulfanyl-pyrimidine scaffold is a critical step and can be achieved through various synthetic strategies, including classical cyclocondensation reactions, efficient multicomponent pathways, and modern catalyzed protocols.

Cyclocondensation Approaches

The most traditional and widely employed method for the synthesis of the pyrimidine ring is the cyclocondensation reaction. bu.edu.eg This approach typically involves the reaction of a compound containing an N-C-N fragment, such as thiourea or its S-alkylated derivative, with a 1,3-dielectrophilic species, like a β-dicarbonyl compound or its synthetic equivalent. ekb.egglobaljournals.org

For the synthesis of the 2-methylsulfanyl-pyrimidine core, a common precursor is 2-thiouracil. This can be synthesized by the condensation of thiourea with a C3 synthon like ethyl acetoacetate or a related β-ketoester. ekb.eg The resulting 2-thiouracil can then be S-methylated to yield 2-(methylthio)pyrimidin-4-ol, a key intermediate.

A representative reaction is the S-methylation of 2-thiouracil using a methylating agent such as methyl iodide in the presence of a base. This reaction proceeds with high yield and provides a straightforward route to the desired 2-methylsulfanyl substituted pyrimidine ring.

Table 1: Representative Cyclocondensation and S-methylation for the Synthesis of 2-(Methylthio)pyrimidin-4-ol

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield (%) |

| Thiourea | Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | Reflux | 2-Thiouracil | Good |

| 2-Thiouracil | Methyl Iodide | Sodium Hydroxide | Water | 0°C to RT | 2-(Methylthio)pyrimidin-4-ol | High |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials. nih.gov The Biginelli reaction and its variations are prominent examples of MCRs used for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. semanticscholar.org

While the classical Biginelli reaction utilizes urea, the use of thiourea allows for the synthesis of 2-thioxodihydropyrimidines. These can then be S-methylated and aromatized to afford the 2-methylsulfanyl-pyrimidine core. This approach allows for the rapid assembly of diverse substituted pyrimidines by varying the aldehyde and the β-dicarbonyl component. semanticscholar.orgresearchgate.net

Table 2: Generalized Biginelli-like Multicomponent Reaction for 2-Thioxopyrimidine Derivatives

| Aldehyde | β-Dicarbonyl Compound | N-C-N Source | Catalyst | Product Type |

| Aromatic/Aliphatic Aldehyde | Ethyl Acetoacetate | Thiourea | Acid (e.g., HCl, Lewis Acid) | Dihydropyrimidinethione |

Catalyzed Synthesis Protocols

Modern synthetic chemistry has seen a surge in the development of catalyzed reactions for the formation of heterocyclic rings, offering milder reaction conditions and improved selectivity. researchgate.net Various transition metal catalysts, including those based on palladium, copper, and rhodium, have been employed for the synthesis of pyrimidines through C-N and C-C bond-forming reactions. nih.gov

For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach. nih.gov While specific examples for the direct synthesis of 4-fluoro-2-methylsulfanyl-pyrimidine using this method are not prevalent, the adaptability of these catalytic systems suggests their potential for constructing the core 2-methylsulfanyl-pyrimidine structure from appropriately chosen starting materials. The catalyst facilitates key steps such as condensation and dehydrogenation to form the aromatic pyrimidine ring. nih.gov

Stereoselective and Regioselective Introduction of the Fluoro Substituent

The introduction of the fluorine atom at the C4 position of the 2-methylsulfanyl-pyrimidine ring is a crucial transformation that dictates the final product's identity. This is typically achieved through nucleophilic aromatic substitution on a pre-functionalized pyrimidine or, potentially, through direct C-H fluorination.

Direct Fluorination Techniques

Direct C-H fluorination has emerged as a powerful tool in medicinal chemistry for the late-stage introduction of fluorine atoms into complex molecules. mpg.de Electrophilic fluorinating reagents, such as Selectfluor®, are often employed for this purpose. mdpi.commdpi.com The regioselectivity of these reactions is often directed by the electronic properties of the heterocyclic ring and the substituents present.

While direct C-H fluorination of 2-methylsulfanyl-pyrimidine at the C4 position has not been extensively documented, the electron-rich nature of the pyrimidine ring could potentially direct electrophilic attack. However, controlling the regioselectivity in the presence of multiple reactive sites can be challenging. The development of catalytic systems that can direct the fluorination to a specific position is an active area of research. mpg.de

Nucleophilic Aromatic Substitution Strategies Utilizing Fluoride (B91410) Sources

A more established and predictable method for introducing the fluorine atom at the C4 position is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the preparation of a precursor with a good leaving group at the target position, typically a chlorine atom.

The synthesis of the key intermediate, 4-chloro-2-(methylthio)pyrimidine, can be achieved by treating 2-(methylthio)pyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.commdpi.com This reaction effectively converts the hydroxyl group into a more labile chloro group.

Subsequently, the 4-chloro-2-(methylthio)pyrimidine is subjected to a nucleophilic substitution reaction with a fluoride source. Common fluoride sources include potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a polar aprotic solvent. The reaction proceeds via a Meisenheimer-like intermediate, where the highly electronegative fluorine atom displaces the chloride ion to yield the desired this compound. The efficiency of this reaction is influenced by the reaction conditions, including the solvent, temperature, and the nature of the fluoride source.

Table 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Precursor | Reagent | Fluoride Source | Solvent | Conditions | Product |

| 2-(Methylthio)pyrimidin-4-ol | POCl₃ | - | Neat or inert solvent | Heat | 4-Chloro-2-(methylthio)pyrimidine |

| 4-Chloro-2-(methylthio)pyrimidine | - | KF | DMSO, Sulfolane | Heat | This compound |

Building Block Approaches with Pre-fluorinated Synthons

The synthesis of this compound often employs a building block approach, which streamlines the synthetic route by utilizing commercially available or readily accessible pre-fluorinated precursors. This strategy is advantageous as it avoids the often harsh and non-selective conditions required for direct fluorination of the pyrimidine ring at a later stage. nih.gov

A common and effective synthon for this purpose is 2,4-difluoropyrimidine or its substituted analogs. The fluorine atoms on these rings are activated towards nucleophilic aromatic substitution (SNAr) and exhibit differential reactivity, allowing for sequential and regioselective displacement. The fluorine at the 4-position is generally more labile than the fluorine at the 2-position, enabling selective substitution.

In a typical reaction, a pre-fluorinated pyrimidine, such as 2,4-difluoropyrimidine, is treated with a sulfur-based nucleophile. The nucleophile will preferentially attack the C4 position, displacing one of the fluorine atoms to form an intermediate, which can then be further functionalized. For the synthesis of the target compound, sodium thiomethoxide (NaSMe) serves as the nucleophile, introducing the methylsulfanyl group directly.

Table 1: Key Pre-fluorinated Synthons and Their Applications

| Synthon | Application in Synthesis | Reference Compound |

| 2,4-Dichloropyrimidine | Serves as a common precursor which can undergo fluorination or sequential nucleophilic substitution. | 4,6-dichloro-2-(methylsulfanyl)pyrimidine semanticscholar.org |

| 5-Fluoro-2,4-dichloropyrimidine | A building block for introducing a fluorine atom at the 5-position, followed by substitution at C2 and C4. | Indazol-Pyrimidine Hybrids mdpi.com |

| Potassium 2-cyano-2-fluoroethenolate | A versatile fluorinated building block for constructing the pyrimidine ring under mild conditions. nih.gov | 4-amino-5-fluoropyrimidines nih.gov |

This building block approach provides a reliable and high-yielding pathway to fluorinated pyrimidines, making it a cornerstone of their synthesis. nih.govbiesterfeld.nomdpi.commdpi.com

Methodologies for Introducing and Modifying the Methylsulfanyl Group

The introduction and subsequent modification of the methylsulfanyl (-SMe) group at the C2 position of the pyrimidine ring are critical steps that can be achieved through various chemical pathways.

Thiolation and Methylation Pathways

The most direct method for introducing the methylsulfanyl group is through the reaction of a suitable pyrimidine precursor with a methylthiolating agent. A common starting material is a pyrimidine with a good leaving group at the 2-position, such as a halogen (e.g., chlorine).

For instance, starting from 2,4-dichloropyrimidine, a two-step sequence can be envisioned. First, a fluorinating agent can be used to replace one or both chlorine atoms. Alternatively, and more commonly for this target molecule, the synthesis starts with a pre-fluorinated pyrimidine. The subsequent reaction with sodium thiomethoxide (CH₃SNa) or a similar reagent directly installs the methylsulfanyl group via nucleophilic substitution.

Another pathway involves the use of thiourea or 2-methylisothiourea sulfate in a cyclocondensation reaction to build the pyrimidine ring already containing the sulfur-based functional group, which is then methylated. nih.gov

S-Alkylation Reaction Mechanisms

The introduction of the methyl group onto the sulfur atom is a classic S-alkylation reaction. researchgate.net If the synthesis proceeds via a 2-thiopyrimidine intermediate (a pyrimidine-2-thione), this tautomeric species can be deprotonated with a mild base to form a thiolate anion. This highly nucleophilic anion readily reacts with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in a standard SN2 reaction to form the thioether (methylsulfanyl) linkage. organic-chemistry.org

The reaction is typically rapid and high-yielding. The mechanism involves the nucleophilic attack of the sulfur anion on the methylating agent, leading to the displacement of the leaving group (e.g., iodide) and the formation of the C-S bond.

Controlled Oxidation of Thioethers to Sulfinyl and Sulfonyl Derivatives

The methylsulfanyl group in this compound can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) derivatives. These oxidized forms are important for modulating the electronic properties of the pyrimidine ring and can serve as advanced intermediates themselves. The sulfonyl group, in particular, is an excellent leaving group, facilitating further nucleophilic substitution reactions. arkat-usa.org

Controlled oxidation is crucial to selectively obtain either the sulfoxide (B87167) or the sulfone.

To Sulfoxide: Oxidation to the methylsulfinyl (sulfoxide) level can be achieved using mild oxidizing agents. A common choice is one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or reagents like hydrogen peroxide (H₂O₂) with a suitable catalyst. rsc.org

To Sulfone: Further oxidation to the methylsulfonyl (sulfone) state requires stronger conditions or a stoichiometric excess of the oxidizing agent. Using two or more equivalents of m-CPBA or potassium permanganate (KMnO₄) will typically drive the reaction to completion, yielding the sulfone. arkat-usa.org

Research has shown that the oxidation of 4,6-dichloro-2-(methylthio)pyrimidine to its sulfone derivative creates a highly reactive intermediate where the sulfonyl group can be displaced by nucleophiles like cyanide. arkat-usa.org This highlights the synthetic utility of the oxidation process.

Table 2: Oxidation Conditions for Thioethers

| Target Group | Reagent | Typical Conditions |

| Methylsulfinyl (-SOCH₃) | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to room temp. |

| Methylsulfinyl (-SOCH₃) | H₂O₂ / Catalyst | Varies with catalyst |

| Methylsulfonyl (-SO₂CH₃) | m-CPBA (≥2 equiv.) | CH₂Cl₂, room temp. to reflux |

| Methylsulfonyl (-SO₂CH₃) | KMnO₄ | Acetone/water, controlled pH |

Development of Convergent and Divergent Synthetic Routes

The synthesis of derivatives based on the this compound scaffold can be approached through both convergent and divergent strategies.

Divergent Synthesis: This approach is common and involves synthesizing the core this compound structure first. This central molecule then serves as a common intermediate from which a library of analogs can be generated. For example, if there are other reactive positions on the ring (e.g., a chlorine atom at C6), they can be substituted with various amines, alcohols, or other nucleophiles in the final steps of the synthesis. This strategy is efficient for structure-activity relationship (SAR) studies. A new method for preparing 7,8-dihydropyrido[2,3-d]pyrimidine derivatives starts with commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine, which is functionalized at the 5-position and then cyclized, demonstrating a divergent approach from a common precursor. semanticscholar.org

Advancements in Green Chemistry Applications for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve safety. nih.govsemanticscholar.org These principles focus on using less hazardous solvents, reducing waste, and improving energy efficiency.

Key green chemistry approaches relevant to the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids.

Catalysis: Employing catalysts to enable reactions to proceed under milder conditions with higher selectivity and lower energy consumption, thereby reducing the formation of byproducts.

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates. This reduces solvent usage, waste generation, and purification steps. The synthesis of certain pyrimidine derivatives has been achieved through one-pot, three-component reactions, which aligns with green chemistry principles. researchgate.net

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in dedicated literature, the general methodologies developed for fluorinated pyrimidines are directly applicable and represent a continuing area of development. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

High-Resolution 1H NMR Spectroscopy for Proton Environments

A high-resolution 1H NMR spectrum would be crucial for identifying the proton environments within 4-Fluoro-2-methylsulfanyl-pyrimidine. The pyrimidine (B1678525) ring contains two hydrogen atoms, and the methylsulfanyl group has three protons. It would be expected that the two aromatic protons on the pyrimidine ring would appear as distinct signals, likely doublets, due to coupling with each other and potentially with the fluorine atom. The methyl protons of the methylsulfanyl group would likely appear as a singlet. The precise chemical shifts (δ) and coupling constants (J) would provide insight into the electronic environment and spatial relationships of these protons.

Table 1: Expected 1H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Pyrimidine-H | Data not available | Data not available | Data not available |

| Pyrimidine-H | Data not available | Data not available | Data not available |

| -SCH₃ | Data not available | Data not available | Data not available |

No experimental data is currently available in the public domain.

13C NMR Spectroscopy for Carbon Framework Analysis

13C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. For this compound, one would expect to observe signals for the four distinct carbon atoms of the pyrimidine ring and one for the methyl group. The carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF). The chemical shifts would indicate the nature of each carbon atom (aromatic, aliphatic, attached to heteroatoms).

Table 2: Expected 13C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C | Data not available |

| Pyrimidine-C | Data not available |

| Pyrimidine-C | Data not available |

| Pyrimidine-C | Data not available |

| -SCH₃ | Data not available |

No experimental data is currently available in the public domain.

19F NMR Spectroscopy for Fluorine Atom Characterization

19F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A 19F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the pyrimidine ring. Furthermore, coupling of the fluorine atom to the adjacent protons on the pyrimidine ring would provide valuable structural information.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, HSQC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity and proximity between atoms. A COSY spectrum would reveal proton-proton coupling networks, confirming the relationship between the two pyrimidine protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the 1H and 13C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Table 3: Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | Data not available |

| Aliphatic C-H stretch | Data not available |

| C=N / C=C stretch (pyrimidine ring) | Data not available |

| C-F stretch | Data not available |

| C-S stretch | Data not available |

No experimental data is currently available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments, as the unique combination of atoms results in a distinct exact mass.

For this compound (C₅H₅FN₂S), the theoretical exact mass of the neutral molecule is 144.0157 Da. In HRMS, the molecular ion (M⁺˙) would be observed at this m/z value. The high accuracy of the measurement allows for the differentiation between this formula and other potential isobaric formulas (formulas with the same nominal mass but different elemental compositions). For example, C₆H₇N₃O (exact mass 145.0589 Da) has a similar nominal mass but is easily distinguished by HRMS.

Table 2: Calculated Exact Masses of Potential Ions in HRMS Analysis

| Ion Formula | Description | Calculated Exact Mass (Da) |

| [C₅H₅FN₂S]⁺˙ | Molecular Ion (M⁺˙) | 144.0157 |

| [C₄H₂FN₂S]⁺ | Loss of methyl radical (M - CH₃)⁺ | 128.9995 |

| [C₅H₅FN₂]⁺ | Loss of sulfur radical (M - S)⁺ | 112.0464 |

| [C₄H₅N₂S]⁺ | Loss of fluorine radical (M - F)⁺ | 125.0173 |

| [C₅H₄FN₂S+H]⁺ | Protonated Molecule ([M+H]⁺) | 145.0235 |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is typically ionized by protonation or deprotonation, resulting in ions such as [M+H]⁺ or [M-H]⁻. Given the presence of basic nitrogen atoms in the pyrimidine ring, this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode.

The resulting spectrum would show a prominent peak at an m/z corresponding to the mass of the protonated molecule (145.0235 Da). Because ESI is a soft ionization method, fragmentation is often minimal, making the molecular ion peak the base peak in the spectrum. This technique is highly effective for confirming the molecular weight of the compound. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, with its retention time serving as a characteristic identifier. Upon elution from the column, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). EI is a high-energy ionization method that causes extensive fragmentation of the molecular ion. sapub.org

The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule's structure. For this compound, the molecular ion peak (M⁺˙) at m/z 144 would be observed. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a stable fragment ion at m/z 129.

Loss of the methylsulfanyl radical (•SCH₃): This would lead to a fragment at m/z 97.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring would produce smaller characteristic ions.

The combination of the specific retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of confidence in both the identity and purity of the compound. sapub.orgsphinxsai.com

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on the analysis of closely related pyrimidine derivatives. researchgate.netnih.govnih.gov The pyrimidine ring is expected to be essentially planar. The methyl group of the methylsulfanyl substituent may lie in the plane of the pyrimidine ring or be slightly twisted out of the plane, a conformation observed in the crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. nih.gov

Intermolecular interactions are expected to play a key role in the crystal packing. Potential interactions include:

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for C-H donors from neighboring molecules. nih.gov

π–π Stacking: The aromatic pyrimidine rings may stack on top of one another, an interaction commonly observed in the crystal structures of planar aromatic molecules. nih.gov

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor may also contribute to the stability of the crystal lattice.

The table below presents predicted crystallographic parameters based on known structures of similar molecules. nih.govnih.gov

Table 3: Predicted Crystallographic Parameters and Structural Features for this compound

| Parameter | Predicted Value / Feature |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| C-F Bond Length | ~1.34 - 1.36 Å |

| C-S Bond Length | ~1.75 - 1.78 Å |

| S-CH₃ Bond Length | ~1.80 - 1.83 Å |

| Pyrimidine Ring Geometry | Planar, with internal bond angles characteristic of a substituted aromatic heterocycle |

| Intermolecular Forces | C-H···N hydrogen bonds, π–π stacking interactions, potential C-H···F interactions |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A comprehensive analysis of the peer-reviewed scientific literature and crystallographic databases indicates a notable absence of specific experimental or computational studies detailing the intermolecular interactions of this compound. While the crystal structure of this specific compound has not been publicly reported, an understanding of its potential non-covalent interactions can be inferred from its molecular structure and by examining related pyrimidine derivatives. The arrangement of molecules in the solid state is governed by a variety of weak interactions, which collectively determine the crystal packing and influence the material's physical properties. For this compound, the key potential intermolecular interactions would include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The molecular structure of this compound features potential hydrogen bond acceptors in the form of the two nitrogen atoms within the pyrimidine ring and, to a lesser extent, the fluorine atom. In the absence of strong hydrogen bond donors within the molecule itself, interactions would likely involve activated carbon-hydrogen (C-H) bonds of neighboring molecules. For instance, C-H bonds on the pyrimidine ring or the methyl group could act as weak donors to the nitrogen or fluorine acceptors of an adjacent molecule, forming C-H···N or C-H···F hydrogen bonds. In the crystal structure of a related compound, 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, C—H⋯N hydrogen bonds are observed, linking molecules together. nih.gov

Halogen Bonding: The fluorine atom at the 4-position of the pyrimidine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The electrophilic character is most pronounced on the region of the halogen atom opposite to the covalent bond (the σ-hole). In the case of this compound, the fluorine atom could potentially interact with the nitrogen atoms or the sulfur atom of a neighboring molecule (C-F···N or C-F···S). However, fluorine is the least polarizable of the halogens and typically forms weaker halogen bonds compared to chlorine, bromine, or iodine. The strength of any potential halogen bonding involving the fluoro substituent would be modest.

Without experimental crystallographic data, the precise nature and energetic contributions of these intermolecular forces for this compound remain speculative. A definitive analysis would necessitate either the successful crystallization and X-ray diffraction analysis of the compound or high-level computational modeling to predict its solid-state packing and quantify the energies of the involved intermolecular interactions.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is inherently susceptible to nucleophilic attack due to the presence of two electronegative nitrogen atoms. The rate and regioselectivity of these reactions are significantly modulated by the leaving group ability and the position of substituents on the ring.

Reactivity and Selectivity at the C-4 Fluoro Position

The C-4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C-2 position. stackexchange.com This heightened reactivity is attributed to the greater ability of the para-like nitrogen atom (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The fluorine atom at the C-4 position is an excellent leaving group for SNAr reactions due to its high electronegativity, which inductively polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com Consequently, the C-4 fluoro group is readily displaced by a variety of nucleophiles.

Studies on related 2,4-disubstituted pyrimidines consistently demonstrate the preferential substitution at the C-4 position. wuxiapptec.com For instance, the reaction of 2,4-dichloropyrimidines with nucleophiles typically yields the 2-chloro-4-substituted product, highlighting the inherent reactivity of the C-4 position. wuxiapptec.com

Reactivity and Selectivity at the C-2 Methylsulfanyl Position

The methylsulfanyl (-SCH3) group at the C-2 position is also a potential leaving group in SNAr reactions, although it is generally less labile than a halogen at the C-4 position. The reactivity of the C-2 position is influenced by the proximity of both ring nitrogen atoms, which can create steric hindrance and electronic repulsion with the incoming nucleophile. stackexchange.com However, under forcing conditions or with highly reactive nucleophiles, displacement of the methylsulfanyl group can be achieved.

The lability of the methylthio group can be significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) groups, which are much better leaving groups.

Chemoselectivity in Multiply Substituted Pyrimidine Systems

In 4-Fluoro-2-methylsulfanyl-pyrimidine, the C-4 fluoro position is the primary site for nucleophilic attack due to the superior leaving group ability of fluoride (B91410) compared to the methylsulfanyl group and the inherent higher reactivity of the C-4 position. This chemoselectivity allows for the sequential functionalization of the pyrimidine ring.

| Nucleophile | Reaction Conditions | Major Product | Reference |

| Amines | Mild conditions | 4-Amino-2-methylsulfanyl-pyrimidine | gsu.edu |

| Alkoxides | Base, alcohol | 4-Alkoxy-2-methylsulfanyl-pyrimidine | nih.gov |

| Thiolates | Base, thiol | 4-Alkylthio-2-methylsulfanyl-pyrimidine | rsc.org |

This table is illustrative and based on general reactivity patterns of similar pyrimidine systems.

Electrophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is highly electron-deficient and therefore generally resistant to electrophilic aromatic substitution. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. researchgate.net Electrophilic substitution, if it occurs, is most likely to take place at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. researchgate.netyoutube.com

Specific Transformations Involving the Methylsulfanyl Group

The methylsulfanyl group offers a handle for further synthetic modifications, most notably through oxidation.

Selective Oxidation to Methylsulfinyl and Methylsulfonyl Moieties

The sulfur atom of the methylsulfanyl group can be selectively oxidized to the sulfoxide (B87167) (methylsulfinyl) and sulfone (methylsulfonyl) oxidation states. These transformations are significant as they dramatically alter the electronic properties and reactivity of the substituent.

The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. researchgate.netasianpubs.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

| Oxidizing Agent | Product |

| 1 equivalent of m-CPBA | 4-Fluoro-2-methylsulfinyl-pyrimidine |

| ≥2 equivalents of m-CPBA | 4-Fluoro-2-methylsulfonyl-pyrimidine |

This table represents typical outcomes for the oxidation of methylsulfanyl groups on pyrimidine rings.

The resulting 4-fluoro-2-methylsulfinyl-pyrimidine and 4-fluoro-2-methylsulfonyl-pyrimidine are valuable synthetic intermediates. The methylsulfinyl and particularly the methylsulfonyl groups are excellent leaving groups in SNAr reactions, thus activating the C-2 position for nucleophilic displacement. researchgate.netasianpubs.org This allows for the introduction of a second nucleophile at the C-2 position after initial substitution at the C-4 position.

Nucleophilic Displacement Reactions of the Methylsulfonyl Group

The oxidation of the methylsulfanyl group in this compound to a methylsulfonyl group significantly enhances the leaving group ability at the C2 position. The strong electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, renders the C2 carbon highly susceptible to nucleophilic attack. This facilitates the displacement of the methylsulfonyl group by a variety of nucleophiles.

Research on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, has demonstrated the viability of this approach. Studies have shown that the methylsulfonyl group can be selectively displaced by certain amines. For instance, sterically and electronically unbiased primary aliphatic amines have been found to selectively displace the sulfonyl group over the chloro substituents in 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net In contrast, anilines and secondary aliphatic amines under weakly basic conditions tend to displace a chloro group, while deprotonated anilines can displace the sulfonyl group. researchgate.net This highlights the tunability of the reaction based on the nature of the nucleophile and the reaction conditions.

The reactivity of 2-sulfonylpyrimidines has also been explored with sulfur-based nucleophiles. These compounds have been shown to react with thiols, such as in the context of cysteine arylation for proteomics, indicating the general applicability of the sulfonyl group as a leaving group for a range of nucleophiles. nih.gov While specific studies on 4-fluoro-2-(methylsulfonyl)pyrimidine are not extensively documented, the established reactivity of similar 2-sulfonylpyrimidines provides a strong basis for its utility in nucleophilic aromatic substitution reactions. The general reaction scheme is presented below:

Table 1: Examples of Nucleophilic Displacement on 2-Sulfonylpyrimidine Systems

| Pyrimidine Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | 4,6-dichloro-2-(alkylamino)pyrimidine | researchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated Anilines | 4,6-dichloro-2-(arylamino)pyrimidine | researchgate.net |

| 2-(Methylsulfonyl)pyrimidine | Cysteine (thiol) | S-(pyrimidin-2-yl)cysteine | nih.gov |

Cycloaddition and Annulation Reactions for Fused Ring Systems

The construction of fused ring systems from pyrimidine precursors is a cornerstone of synthetic medicinal chemistry, leading to the formation of important bicyclic and polycyclic heteroaromatic scaffolds such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These reactions typically involve the pyrimidine ring acting as a component in cycloaddition or annulation sequences.

While specific examples of this compound participating in cycloaddition or annulation reactions are not prevalent in the literature, the general reactivity of substituted pyrimidines suggests its potential as a building block for such transformations. For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives often involves the reaction of a suitably functionalized pyrimidine with a three-carbon unit, leading to the formation of the fused pyridine (B92270) ring. semanticscholar.org Similarly, pyrimido[4,5-d]pyrimidines can be constructed through the reaction of a 4-aminopyrimidine (B60600) derivative with various reagents that provide the atoms for the second pyrimidine ring. nih.govresearchgate.netnih.govmdpi.com

Diels-Alder reactions involving pyrimidine rings are less common due to the aromaticity of the pyrimidine system, which reduces its reactivity as a diene. However, certain substituted pyrimidines or their derivatives can participate in [4+2] cycloadditions under specific conditions, often requiring activation or the use of highly reactive dienophiles. There is a lack of specific documented examples of this compound undergoing such reactions.

The general strategies for the synthesis of these fused systems from pyrimidine precursors are outlined below, although it should be noted that these are generalized pathways and have not been specifically reported for this compound.

Table 2: General Strategies for Fused Pyrimidine Synthesis

| Fused System | General Synthetic Approach | Key Pyrimidine Precursor |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | Condensation of a 4-aminopyrimidine with a β-dicarbonyl compound or its equivalent. | 4-Amino-5-substituted pyrimidine |

| Pyrimido[4,5-d]pyrimidine | Cyclization of a 4-amino-5-acylpyrimidine or a 4-amino-5-cyanopyrimidine. | 4-Amino-5-functionalized pyrimidine |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds, including pyrimidines. For this compound, both the C4-fluoro and the C2-methylsulfanyl (or the corresponding methylsulfonyl) groups represent potential sites for cross-coupling reactions, acting as leaving groups.

The choice of catalyst, ligands, and reaction conditions can often direct the selectivity of the coupling to a specific position. The C-F bond at the 4-position of the pyrimidine ring can potentially be activated for cross-coupling reactions, although this typically requires specific catalytic systems due to the strength of the C-F bond. More commonly, the C2-methylsulfanyl group can be oxidized to a methylsulfonyl group, which is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.

While there is a wealth of information on the cross-coupling of halopyrimidines and pyrimidinyl sulfonates, specific examples utilizing this compound as the substrate are not extensively reported. However, the known reactivity of similar systems provides a strong indication of its potential utility. For example, the Suzuki-Miyaura coupling of pyrimidyl sulfonic esters has been demonstrated, highlighting the utility of sulfonyl groups as leaving groups in C-C bond formation.

The selective functionalization at either the C2 or C4 position would be a key challenge and opportunity in the application of this substrate in cross-coupling chemistry. The relative reactivity of the C-F and C-SO2Me bonds under various catalytic conditions would determine the outcome of the reaction, potentially allowing for sequential couplings at both positions.

Table 3: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Potential Leaving Group | Bond Formed | General Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | -F, -SO2Me | C-C (aryl, vinyl) | Pd(0) complexes with phosphine (B1218219) ligands |

| Heck Coupling | -F, -SO2Me | C-C (alkenyl) | Pd(0) or Pd(II) complexes |

| Buchwald-Hartwig Amination | -F, -SO2Me | C-N | Pd(0) complexes with specialized phosphine ligands |

| Sonogashira Coupling | -F, -SO2Me | C-C (alkynyl) | Pd(0) complexes and a copper(I) co-catalyst |

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Precursor for Structurally Diverse Fluorinated Pyrimidine (B1678525) Derivatives

The presence of both a fluorine atom and a methylsulfanyl group makes 4-Fluoro-2-methylsulfanyl-pyrimidine an exceptional starting material for creating a diverse library of fluorinated pyrimidine derivatives. nih.gov Fluorinated pyrimidines are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. nih.govnih.gov

The reactivity of the compound allows for selective nucleophilic substitution reactions. The fluorine atom at the C4 position is a good leaving group and can be displaced by various nucleophiles. Similarly, the methylsulfanyl group at the C2 position can be oxidized to a more reactive sulfone, which can then be substituted. This dual reactivity enables the synthesis of a broad spectrum of disubstituted pyrimidines with tailored functionalities. For example, analogues like 4-chloro-6-methoxy-2-(methylthio)pyrimidine are known to undergo Suzuki-Miyaura coupling and displacement of the chloride with amines or alcohols, showcasing the synthetic potential of such scaffolds. mdpi.com

Key transformations include:

Nucleophilic Aromatic Substitution (SNAr) at C4: Reaction with amines, alcohols, and thiols to introduce a variety of substituents in place of the fluorine atom.

Modification of the C2-substituent: Oxidation of the methylsulfanyl group to methylsulfinyl or methylsulfonyl groups, which can then be displaced by nucleophiles to introduce further diversity.

Intermediate in the Synthesis of Complex Heterocyclic Systems

The pyrimidine core is a fundamental component of numerous biologically active molecules and functional materials. nih.gov this compound serves as a key intermediate for constructing more complex, fused heterocyclic systems. The functional groups on the pyrimidine ring can be used as handles to build additional rings, leading to polycyclic structures such as furopyrimidines, pyrazolopyrimidines, and triazolopyrimidines. researchgate.net

For instance, a pyrimidine derivative can be elaborated to include functional groups that can undergo intramolecular cyclization to form a new fused ring. A review of synthetic routes for furopyrimidine derivatives highlights how substituted pyrimidines are critical starting points for building these complex systems. researchgate.net The ability to selectively functionalize the pyrimidine ring derived from this compound is crucial for directing these cyclization reactions and achieving the desired complex heterocyclic architecture.

Role in the Elaboration of Agrochemical Intermediates

The pyrimidine scaffold is a well-established feature in many commercial agrochemicals, including fungicides, herbicides, and insecticides. mdpi.comnih.gov The introduction of fluorine or trifluoromethyl groups into these molecules can significantly enhance their efficacy and metabolic stability. researchgate.net this compound is an important precursor for agrochemical intermediates due to its fluorinated pyrimidine core.

Research has shown that pyrimidine derivatives exhibit a broad range of biological activities, making them a key focus in the innovation of pesticides. researchgate.net For example, certain 2-amino-4-phenyl-6-trifluoromethyl pyrimidines have been explored as potential fungicides against Botrytis cinerea. mdpi.com The synthesis of such active compounds often involves building upon a pre-functionalized pyrimidine ring, a role for which this compound is well-suited. Its reactive sites allow for the attachment of various aryl and amino groups necessary for biological activity.

Component in the Design and Synthesis of Functionalized Materials

The unique electronic properties of the pyrimidine ring, particularly when substituted with electron-withdrawing groups like fluorine, make it an attractive component for advanced functional materials.

Application in Organic Semiconductor Precursors

Organic semiconductors are the basis for a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The performance of these materials is highly dependent on their molecular structure and the electronic properties of their components. The π-deficient nature of the pyrimidine ring makes it an ideal building block for n-type organic semiconductors.

This compound can be used as a starting material to construct larger π-conjugated systems. Through cross-coupling reactions, such as the Suzuki-Miyaura coupling, various aromatic and heteroaromatic units can be attached to the pyrimidine core. mdpi.com This allows for the precise tuning of the electronic bandgap and charge transport properties of the resulting material, which are critical for semiconductor performance.

Integration into Novel Nonlinear Optical Materials

Nonlinear optical (NLO) materials are essential for applications in optical data processing, telecommunications, and photonics. nih.gov The design of NLO materials often involves creating "push-pull" molecules, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

The electron-withdrawing character of the fluorinated pyrimidine ring makes it an excellent component for NLO chromophores. nih.gov By attaching electron-donating groups to the pyrimidine core derived from this compound, it is possible to create molecules with large second- or third-order hyperpolarizabilities. The versatility of the precursor allows for systematic structural modifications to optimize the NLO response. mdpi.comrsc.orgnih.gov

Utility as a Precursor for Radiolabeled Compounds (e.g., Positron Emission Tomography Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in clinical diagnostics and biomedical research. nih.gov PET imaging relies on radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, most commonly fluorine-18 (¹⁸F). The development of novel PET tracers requires suitable precursor molecules that can be efficiently and rapidly radiolabeled. isotope-cmr.comlumiprobe.comtcichemicals.com

This compound is a potential precursor for the synthesis of ¹⁸F-labeled PET tracers. The fluorine atom on the pyrimidine ring can be substituted with ¹⁸F via a nucleophilic substitution reaction in the final step of the synthesis. The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates that this radiolabeling step be fast and high-yielding. nih.gov Pyrimidine-based structures are being actively investigated for developing PET agents for imaging various biological targets in the brain, such as the sigma-1 receptor. nih.gov The ability to introduce ¹⁸F into a pyrimidine scaffold makes this compound and its derivatives valuable tools in the development of new diagnostic imaging agents.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry's increasing focus on green chemistry principles is driving a shift away from traditional synthetic methods toward more sustainable and efficient alternatives. Future research on 4-Fluoro-2-methylsulfanyl-pyrimidine will likely prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of investigation include:

Catalytic Multicomponent Reactions: Moving beyond stoichiometric reagents, the use of catalytic systems, such as those based on iridium or copper, can enable multicomponent reactions where several starting materials are combined in a single step. mdpi.comnih.gov This approach significantly increases atom economy by incorporating a greater proportion of the atoms from the reactants into the final product. For instance, novel iridium-catalyzed syntheses of pyrimidines from alcohols demonstrate a sustainable pathway where water and hydrogen are the only byproducts. nih.gov

Bio-based Feedstocks: Research into utilizing alcohols derived from biomass as starting materials for pyrimidine (B1678525) synthesis represents a significant step towards sustainability. nih.gov

Benign Catalysts and Solvents: The exploration of non-toxic, recyclable catalysts like β-cyclodextrin, which can facilitate reactions in aqueous media, offers an environmentally friendly alternative to traditional methods. mdpi.com Microwave-assisted, solvent-free synthesis is another promising avenue that can drastically reduce reaction times and eliminate the need for volatile organic solvents. researchgate.netresearchgate.net

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-based, potentially toxic reagents | Renewable feedstocks (e.g., biomass-derived alcohols) nih.gov |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Recyclable, non-toxic catalysts (e.g., β-cyclodextrin), efficient pincer-complexes mdpi.comnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Aqueous media, solvent-free conditions mdpi.comresearchgate.net |

| Byproducts | Significant, often hazardous waste | Benign byproducts (e.g., water, hydrogen) nih.gov |

| Energy Input | Prolonged heating | Microwave irradiation, lower energy requirements researchgate.net |

Exploration of Unconventional Reactivity Patterns and Catalysis

Discovering novel reactivity for the this compound scaffold can unlock new synthetic pathways and lead to the creation of unprecedented molecular architectures. Future research will delve into unconventional reaction mechanisms and the development of bespoke catalytic systems to control them. This includes transition-metal-free reactions and innovative cycloaddition strategies. mdpi.com For example, the use of reagents like Selectfluor has shown potential for the regioselective functionalization of related pyrimidine precursors. mdpi.com The development of catalysts that can precisely control the regioselectivity of additions to the pyrimidine ring will be a key area of focus, enabling the synthesis of highly decorated and unsymmetrically substituted derivatives. nih.gov

Integration of Synthesis into Continuous Flow Chemistry Systems

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.gov The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

Benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is particularly advantageous when dealing with hazardous reagents or exothermic reactions. mdpi.comscitube.io

Improved Efficiency and Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, often leading to higher yields and purity. mdpi.com

Research in this area will focus on designing and optimizing multi-step flow sequences for the synthesis of complex molecules derived from this compound, potentially integrating in-line analysis and purification for a fully automated production system. nih.gov

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Difficult to control temperature and mixing in large volumes | Precise control over temperature, pressure, and reaction time nih.gov |

| Safety | Handling of large quantities of potentially hazardous materials | Small reaction volumes enhance safety mdpi.com |

| Scalability | Challenging, often requires re-optimization | Easier to scale by running the system for longer periods |

| Efficiency | May require multiple isolation and purification steps | Enables telescoping of reactions, reducing manual operations nih.gov |

| Reproducibility | Can vary between batches | High reproducibility due to consistent reaction conditions |

Advanced Computational Design for Property Optimization and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, advanced computational modeling will play a crucial role in predicting its properties and guiding the design of new derivatives with desired functionalities.

Future computational efforts will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. nih.gov This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish correlations between the structural features of pyrimidine derivatives and their biological activities or physical properties. nih.govnih.gov This allows for the in-silico screening of virtual libraries of compounds to identify promising candidates for synthesis.

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors, thereby guiding the design of new therapeutic agents. nih.govresearchgate.net

The ultimate goal is to create a computational workflow that can accurately predict the properties of novel pyrimidine-based compounds before they are synthesized, significantly accelerating the discovery process. researchgate.net

Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling

The most rapid and impactful advances will come from the tight integration of synthetic chemistry, advanced analytical characterization, and computational modeling. acs.orgacs.org This synergistic approach creates a feedback loop where computational predictions guide synthetic efforts, and the results of experimental synthesis and characterization are used to refine and improve the computational models. nih.gov

For this compound, this integrated strategy will enable researchers to:

Design novel derivatives with optimized properties for specific applications, such as enhanced binding affinity to a biological target.

Understand complex structure-activity relationships by correlating molecular structure with observed functional outcomes. nih.gov

Solve challenges in synthesis by using computational models to predict reaction pathways and identify potential side products.

By combining these disciplines, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of next-generation pharmaceuticals and advanced materials.

Q & A

Q. How can this compound be integrated into multicomponent reactions (MCRs) for library synthesis?

- Methodological Answer : Use Ugi-4CR with aldehydes, amines, and isocyanides in methanol at 50°C to generate α-acyloxyamides. Alternatively, Biginelli reactions with thiourea and β-ketoesters yield dihydropyrimidinones. Optimize molar ratios (1:1.2:1 for aldehyde/amine/isocyanide) and characterize products via 2D NMR (COSY/HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.